molecular formula C11H20O3 B011255 Pentanoic acid, 2-acetyl-2-propyl-, methyl ester CAS No. 109578-13-4

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester

Cat. No.: B011255
CAS No.: 109578-13-4
M. Wt: 200.27 g/mol
InChI Key: NFLFMQZYMDXRQP-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester is an organic compound with the molecular formula C10H20O2. It is an ester derived from pentanoic acid and is known for its distinctive chemical structure and properties. This compound is used in various industrial and scientific applications due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-acetyl-2-propyl-, methyl ester typically involves the esterification of pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction can be represented as follows:

Pentanoic acid+MethanolH2SO4Pentanoic acid, 2-acetyl-2-propyl-, methyl ester+Water\text{Pentanoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pentanoic acid+MethanolH2​SO4​​Pentanoic acid, 2-acetyl-2-propyl-, methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Pentanoic acid and methanol.

    Reduction: 2-acetyl-2-propylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-acetyl-2-propyl-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 2-methyl-2-propyl, methyl ester
  • Pentanoic acid, 2-methylpropyl ester
  • Pentanoic acid, 2-methyl-, methyl ester

Uniqueness

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester is unique due to its specific acetyl and propyl substituents, which impart distinct chemical and physical properties

Biological Activity

Pentanoic acid, 2-acetyl-2-propyl-, methyl ester (CAS Number: 109578-13-4) is an organic compound with a molecular formula of C10H20O2. This ester is derived from pentanoic acid and has garnered attention in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is synthesized through the esterification of pentanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. The general reaction can be represented as follows:

Pentanoic acid+MethanolH2SO4Pentanoic acid 2 acetyl 2 propyl methyl ester+Water\text{Pentanoic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Pentanoic acid 2 acetyl 2 propyl methyl ester}+\text{Water}

This compound is characterized by its distinctive chemical structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its parent compound, valproic acid. Valproic acid functions as an anticonvulsant and mood stabilizer, believed to modulate neurotransmitter levels, particularly gamma-aminobutyric acid (GABA). By increasing GABA levels in the brain, it helps to inhibit neuronal excitability, which is crucial in preventing seizures and stabilizing mood disorders .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pentanoic acid esters. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress within biological systems. Research indicates that compounds similar to pentanoic acid esters exhibit significant antioxidant activities by enhancing the levels of intracellular antioxidants such as glutathione .

Compound Antioxidant Activity (IC50 µg/mL)
Pentanoic Acid Ester75.11 - 250.74
Ascorbic Acid1.21

These findings suggest that pentanoic acid esters could be effective in reducing oxidative damage in cells.

Antimicrobial Activity

Pentanoic acid esters have also shown promising antimicrobial properties. Studies demonstrate that these compounds can disrupt bacterial cell membranes and inhibit respiratory chain dehydrogenase activity in bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves increasing membrane permeability, leading to leakage of essential intracellular components and ultimately bacterial death .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
S. aureus0.015 OD
E. coli0.027 OD

This data indicates that pentanoic acid esters may serve as potential candidates for developing new antimicrobial agents.

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of various fatty acids, including pentanoic acid esters. The results demonstrated a dose-dependent inhibition of oxidative stress markers in vitro, suggesting therapeutic potential for conditions associated with oxidative damage .
  • Antimicrobial Efficacy Study : Another research project focused on the antibacterial effects of pentanoic acid derivatives against common pathogens. The findings revealed that these compounds significantly inhibited bacterial growth by targeting membrane integrity and energy production pathways .

Future Directions

Research into this compound is still evolving, with ongoing studies aimed at:

  • Exploring Therapeutic Applications : Investigating its potential use in treating neurological disorders due to its GABAergic effects.
  • Developing Antioxidant Formulations : Utilizing its antioxidant properties in dietary supplements or pharmaceutical formulations.
  • Enhancing Antimicrobial Efficacy : Further studying its mechanisms to develop new antibiotics or preservatives.

Properties

IUPAC Name

methyl 2-acetyl-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-7-11(8-6-2,9(3)12)10(13)14-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLFMQZYMDXRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448793
Record name Pentanoic acid, 2-acetyl-2-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109578-13-4
Record name Pentanoic acid, 2-acetyl-2-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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